An In-depth Technical Guide to the Physicochemical Properties of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine is a heterocyclic amine that holds significant potential in medicinal chemistry and drug discovery. As a derivative of the versatile 1,2,4-triazole scaffold, its unique structural features—a phenyl ring imparting lipophilicity, a triazole core providing hydrogen bonding capabilities and metabolic stability, and a primary aminomethyl group offering a site for further functionalization and salt formation—make it an attractive building block for the synthesis of novel therapeutic agents. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the key physicochemical parameters of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine, including its acidity (pKa), lipophilicity (logP), solubility, and melting point. While experimental data for this specific molecule is limited, this guide synthesizes predicted values, data from structurally related analogues, and established experimental methodologies to offer a robust scientific profile.
Introduction: The Significance of the 1,2,4-Triazole Moiety in Drug Discovery
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, including antifungal, antiviral, anticancer, and anti-inflammatory agents. Its prevalence stems from a combination of favorable characteristics:
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Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, enhancing the in vivo half-life of drug candidates.
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Hydrogen Bonding Capacity: The nitrogen atoms within the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.
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Dipole Moment: The inherent dipole moment of the triazole ring can contribute to favorable binding interactions and influence overall molecular polarity.
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Synthetic Tractability: A variety of synthetic methods are available for the construction and functionalization of the 1,2,4-triazole core, allowing for the creation of diverse chemical libraries.
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine combines these advantageous features with a phenyl group, which can engage in hydrophobic and π-stacking interactions, and a reactive aminomethyl group, providing a versatile handle for covalent modification and salt formation to modulate solubility and bioavailability.
Molecular Structure and Key Functional Groups
The structure of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine is characterized by three key functional domains:
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The Phenyl Group: A non-polar, aromatic ring that contributes to the molecule's lipophilicity and can participate in van der Waals and π-π stacking interactions within a receptor binding pocket.
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The 1,2,4-Triazole Core: A five-membered aromatic heterocycle containing three nitrogen atoms. This core is polar and capable of forming multiple hydrogen bonds. It also exhibits tautomerism, which can influence its electronic properties and binding interactions.
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The Aminomethyl Group: A primary amine attached to the triazole ring via a methylene linker. This group is basic and will be protonated at physiological pH, rendering it a key site for ionic interactions and a handle for improving aqueous solubility through salt formation.
Physicochemical Properties: A Detailed Analysis
A thorough understanding of a molecule's physicochemical properties is the bedrock of rational drug design. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.
Acidity and Basicity (pKa)
The pKa value quantifies the strength of an acid or a base and is crucial for predicting the ionization state of a molecule at a given pH. For (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine, there are multiple ionizable groups: the aminomethyl group (basic) and the triazole ring nitrogens (which can be both acidic and basic).
Predicted pKa Values:
Due to the lack of direct experimental data, we turn to computational predictions and data from analogous structures.
| Ionizable Group | Predicted pKa (Basic) | Predicted pKa (Acidic) | Rationale and Comparative Analysis |
| Aminomethyl Group | ~8.5 - 9.5 | - | The primary amine is expected to be the most basic site. Its pKa is likely to be slightly lower than that of benzylamine (pKa ≈ 9.3) due to the electron-withdrawing nature of the adjacent triazole ring.[1][2] |
| Triazole Ring Nitrogens | ~2.0 - 3.0 | ~9.0 - 10.0 | The triazole ring itself is weakly basic and weakly acidic. The N4 nitrogen is generally the most basic, while the N1-H proton is acidic. The specific pKa values are influenced by the phenyl substituent. |
Expertise & Experience Insight: The protonation of the aminomethyl group at physiological pH (7.4) is a critical feature. This positive charge can be exploited to form strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a target protein. Furthermore, the ability to form a hydrochloride or other salt is a standard strategy to enhance the aqueous solubility and dissolution rate of a drug candidate.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining pKa values.
Methodology:
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Sample Preparation: A precise amount of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine is dissolved in a suitable solvent, typically a co-solvent mixture (e.g., water-methanol) to ensure solubility across the titration range.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and then back-titrated with a standardized solution of a strong base (e.g., NaOH).
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pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
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Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa values correspond to the pH at the half-equivalence points. Sophisticated software can be used to refine the pKa values from the titration data.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a molecule's lipophilicity, which influences its ability to cross cell membranes and its potential for binding to hydrophobic pockets in proteins.
Predicted logP Value:
| Parameter | Predicted Value | Rationale and Comparative Analysis |
| logP | ~1.0 - 1.5 | The phenyl group significantly contributes to the lipophilicity. However, the polar triazole ring and the ionizable aminomethyl group counteract this effect. The logP of benzylamine is approximately 1.09.[1] The addition of the polar triazole ring would likely result in a slightly higher or comparable logP value for the neutral form of the target molecule. |
Expertise & Experience Insight: A logP in this range is often considered favorable for oral drug candidates, as it represents a balance between sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation. However, it is crucial to consider the distribution coefficient (logD) at physiological pH. Since the aminomethyl group will be protonated, the logD at pH 7.4 will be significantly lower (more hydrophilic) than the logP of the neutral species.
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most reliable technique for measuring logP.
Methodology:
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System Preparation: A biphasic system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.
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Partitioning: A known amount of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel and allowed to equilibrate.
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Phase Separation: The two phases are carefully separated.
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Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's dissolution rate and, consequently, its bioavailability. Poor aqueous solubility is a major challenge in drug development.
Predicted Aqueous Solubility:
| Parameter | Predicted Value (at pH 7.4) | Rationale and Comparative Analysis |
| Aqueous Solubility | Moderately Soluble | The presence of the polar triazole ring and the protonated aminomethyl group at physiological pH is expected to confer moderate aqueous solubility. Benzylamine is miscible with water.[3][4] While the larger, more rigid triazole-phenyl scaffold will reduce solubility compared to benzylamine, the ionizable amine will still provide a significant driving force for dissolution in aqueous media. The solubility of 3-amino-1,2,4-triazole is 28 g/100 mL, indicating the high water-solubilizing effect of the triazole and amino groups.[5] |
Expertise & Experience Insight: The pH-dependent solubility of this compound will be a key consideration. At lower pH values where the amine is fully protonated, the solubility is expected to be significantly higher. This is a common characteristic of basic drugs and can be leveraged in formulation design. The formation of a hydrochloride salt is a standard approach to ensure adequate solubility for oral and parenteral formulations.
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination
This method determines the thermodynamic equilibrium solubility of a compound.
Methodology:
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Sample Preparation: An excess amount of solid (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4).
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Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
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Sample Filtration/Centrifugation: The saturated solution is filtered or centrifuged to remove any undissolved solid.
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Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method (e.g., HPLC-UV).
Melting Point
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. It is also an important parameter for various pharmaceutical processes, including manufacturing and formulation.
Estimated Melting Point:
| Parameter | Estimated Value | Rationale and Comparative Analysis |
| Melting Point | 170 - 190 °C | The melting point of the closely related 3-Phenyl-1H-1,2,4-triazol-5-amine is approximately 187 °C (460 K).[3][6] The introduction of a methylene linker between the triazole and the amine is not expected to drastically alter the crystal lattice energy, so a similar melting point is a reasonable estimation. The ability to form strong intermolecular hydrogen bonds via the triazole and amino groups, as well as potential π-stacking of the phenyl rings, will contribute to a relatively high melting point. |
Experimental Protocol: Capillary Melting Point Determination
This is a standard and straightforward method for determining the melting point of a solid compound.
Methodology:
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Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.
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Heating: The capillary tube is placed in a melting point apparatus. The temperature is ramped up slowly near the expected melting point.
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Observation: The temperature range over which the compound melts (from the first appearance of liquid to the complete liquefaction of the solid) is recorded as the melting point range.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine.
Plausible Synthetic Protocol:
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Formation of Benzamidrazone: Benzonitrile is reacted with hydrazine hydrate, typically under reflux in an alcoholic solvent, to form benzamidrazone.
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Formation of N-Cyanoacetyl-benzamidrazone: The benzamidrazone is then acylated with ethyl cyanoacetate. This reaction is usually carried out in a suitable solvent at elevated temperatures.
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Cyclization to form the Triazole Ring: The resulting N-cyanoacetyl-benzamidrazone undergoes thermal cyclization, often with the elimination of water and ethanol, to yield (3-Phenyl-1H-1,2,4-triazol-5-yl)acetonitrile.
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Reduction of the Nitrile: The nitrile group of the acetonitrile intermediate is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon). This final step affords the target compound, (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine.
Conclusion
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine presents a compelling profile for further investigation in drug discovery programs. Its predicted physicochemical properties—moderate lipophilicity, pH-dependent aqueous solubility, and multiple sites for hydrogen bonding and ionic interactions—suggest that it is a promising scaffold for the development of orally bioavailable drugs. The presence of a versatile aminomethyl handle allows for straightforward chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This technical guide, by consolidating predicted data, information from structural analogues, and established experimental protocols, provides a foundational understanding of this molecule, enabling researchers to confidently incorporate it into their drug design and development workflows. Further experimental validation of the predicted properties is a recommended next step to fully elucidate the potential of this promising heterocyclic amine.
References
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Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o126. [Link]
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PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023). Benzylamine. Retrieved from [Link]
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Wikipedia. (2023). 3-Amino-1,2,4-triazole. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Benzylamine. Retrieved from [Link]
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